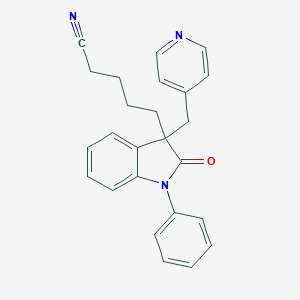

1-Acenaphthenol

描述

1-Acenaphthenol is a chemical compound that is derived from acenaphthene. It is an early metabolite of the oxidation of acenaphthene and has been studied for its potential applications in various fields, including organic synthesis and as a photoproduct in photochemical reactions .

Synthesis Analysis

The synthesis of 1-Acenaphthenol and related compounds has been explored in several studies. For instance, acenaphthenyl acetate and acenaphthenol have been resolved through lipase-catalyzed acylation and hydrolysis, demonstrating the potential for enzymatic approaches in the synthesis of enantiomerically pure compounds . Additionally, the synthesis of novel acenaphthene derivatives, including those with potential antitumor properties, has been reported, highlighting the versatility of acenaphthene as a starting material for the preparation of biologically active molecules .

Molecular Structure Analysis

The molecular structure of acenaphthene derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the solid-state structure of azuleno[1,2-a]acenaphthylene, a compound related to 1-Acenaphthenol, was determined by X-ray diffraction, revealing a nearly planar structure with little bond alternation . Similarly, the molecular structures of peri-substituted acenaphthylphosphinoboranes have been reported, providing insights into the electronic characteristics and bonding interactions of these compounds .

Chemical Reactions Analysis

Acenaphthene and its derivatives undergo a variety of chemical reactions. The photolysis of acenaphthene at a silica gel/air interface leads to the formation of 1-Acenaphthenol as the principal photoproduct, with secondary photochemical conversion to 1-acenaphthenone also observed . Additionally, the electrophilic substitution and cycloaddition reactions of azuleno[1,2-a]acenaphthylene have been studied, demonstrating the reactivity of the acenaphthene moiety in different chemical contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of acenaphthene derivatives are influenced by their molecular structure and the nature of substituents. For instance, the synthesis of a new macromolecular material derived from 1,2-bis-(p-aminophenylimino)-acenaphthene has been reported, with the resulting polymer exhibiting remarkable photoconductive and semiconductive properties . The study of these properties is essential for the development of new materials with potential applications in electronics and photonics.

科学研究应用

Enzymatic Resolution and Catalysis

1-Acenaphthenol and its derivatives have been utilized in enzymatic resolution processes, where enzymes like Pseudomonas fluorescens lipase catalyze hydrolysis and acylation. This process is pivotal in the preparation of optically active 1-acenaphthenol, which is of interest in transition-metal-catalyzed organic synthesis. For instance, the esters of 1-acenaphthenol have been examined as chiral, optically active substrates in palladium-catalyzed substitutions (Aribi‐Zouioueche & Fiaud, 2000).

Biodegradation and Environmental Research

1-Acenaphthenol is significant in environmental microbiology and biodegradation research. Microorganisms like Acinetobacter sp. strain AGAT-W and Sphingobacterium sp. strain RTSB utilize acenaphthene, converting it to 1-acenaphthenol during the degradation process. This understanding helps in elucidating the metabolic pathways involved in the assimilation of pollutants like acenaphthene and contributes to the broader knowledge of bioremediation processes (Ghosal et al., 2013) (Mallick, 2021).

Analytical Chemistry and Spectroscopy

The compound has been a subject of interest in analytical chemistry, particularly in understanding the interactions of polycyclic aromatic hydrocarbons with cyclodextrin and other host molecules. Studies involving UV-Vis spectrophotometry and micro-planar chromatography have explored the retention behavior of 1-acenaphthenol and its derivatives in the presence of native β-cyclodextrin under varying temperatures, contributing valuable insights into the solubility and chromatographic behavior of these compounds (Kaleniecka et al., 2020).

Biochemistry and Molecular Biology

The interactions of 1-acenaphthenol with biological molecules and systems have been studied, such as its binding dynamics with sodium cholate aggregates and its encapsulation by β-cyclodextrin. These studies shed light on the molecular behavior of 1-acenaphthenol, its solubility, and its interactions with various host systems, providing a foundation for further exploration in fields like drug delivery and molecular encapsulation (Amundson et al., 2008).

安全和危害

1-Acenaphthenol is a stable and combustible chemical substance . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .

未来方向

While there is significant information available on the synthesis and properties of 1-Acenaphthenol, more research is needed to fully understand its potential applications and impacts on human health and the environment. For instance, understanding its biodegradation pathways can help in assessing its environmental fate and toxicity . Additionally, further studies on its interactions with various enzymes can provide insights into its potential uses in biotechnology and medicine.

属性

IUPAC Name |

1,2-dihydroacenaphthylen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUCIEHYJYRTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC3=C2C1=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951449 | |

| Record name | 1,2-Dihydroacenaphthylen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acenaphthenol | |

CAS RN |

6306-07-6, 28807-94-5 | |

| Record name | (±)-Acenaphthenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthene-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthylenol, 1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028807945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ACENAPHTHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydroacenaphthylen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acenaphthen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

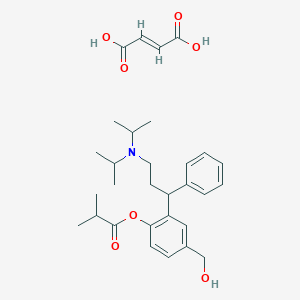

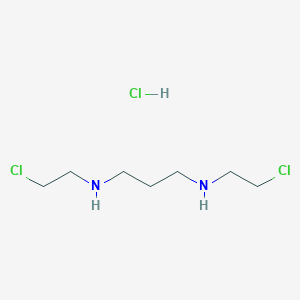

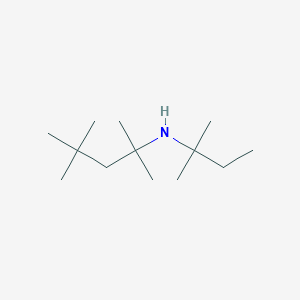

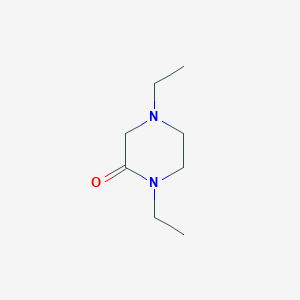

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B129805.png)